1,1'-Bis(4-aminophenyl)-[4,4'-bipyridine]-1,1'-diium chloride
Overview
Description
The compound is a derivative of bipyridine, which is a type of organic compound with a structure that includes two pyridine rings connected by a single bond . Bipyridine and its derivatives are often used in the field of coordination chemistry .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, bipyridine derivatives are typically synthesized through various organic chemistry reactions, including nucleophilic substitution .Chemical Reactions Analysis
Bipyridine compounds are known to participate in various chemical reactions, particularly as ligands in coordination chemistry . They can act as electron acceptors, making them useful in the creation of charge-transfer complexes .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Bipyridine compounds are generally crystalline and exhibit unique optical and electronic properties due to their conjugated pi-electron systems .Scientific Research Applications
Electrochromism and Supramolecular Polymers
- Application : Utilized in the synthesis of novel phenylene viologen functionalized bis(terpyridine) for the creation of metallo-supramolecular polymers. These polymers exhibit strong absorption and fluorescence across UV and visible wavelengths and can be used in electrochromic devices.
- Reference : Qian, Yang, and Wang (2020) in "Dyes and Pigments" (Qian et al., 2020).
Functionalization of Carbon Surfaces
- Application : Plays a role in the electrochemical functionalization of carbon surfaces. The process involves the electrochemical oxidation of aromatic amines, leading to modifications that can be observed and studied via electrochemical techniques.
- Reference : Sandroni et al. (2010) in "Catalysis Today" (Sandroni et al., 2010).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various dianhydrides of aromatic carboxylic acids .
Mode of Action
The compound interacts with its targets via high-temperature polycondensation . This interaction yields a number of new functionalized poly(imides) combining high thermal and mechanical characteristics .
Result of Action
The compound’s action results in the formation of new functionalized poly(imides) with high thermal and mechanical characteristics . These poly(imides) exhibit high reversible stability of electrochromic properties, and their color changes from colorless (the neutral form) to green (the oxidized form) as the applied potential is varied .
Action Environment
The action of 1,1’-Bis(4-aminophenyl)-[4,4’-bipyridine]-1,1’-diium chloride is influenced by environmental factors such as temperature . The compound interacts with its targets via high-temperature polycondensation , indicating that the reaction environment’s temperature plays a crucial role in its action.
Future Directions
Properties
IUPAC Name |
4-[4-[1-(4-aminophenyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]aniline;dichloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N4.2ClH/c23-19-1-5-21(6-2-19)25-13-9-17(10-14-25)18-11-15-26(16-12-18)22-7-3-20(24)4-8-22;;/h1-16,23H,24H2;2*1H/q+1;;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUWRTGTBGEUML-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)N.[Cl-].[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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